



Application Notes and Protocols for Bioconjugation using Fmoc-Gly(allyl)-OH

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Compound of Interest		
Compound Name:	Fmoc-Gly(allyl)-OH	
Cat. No.:	B557544	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly(allyl)-OH is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a reactive allyl group into a peptide sequence.[1][2] This unique functional handle provides an orthogonal method for post-synthesis modification, allowing for selective bioconjugation without interfering with other amino acid side chains.[3][4] The allyl group's stability to the standard Fmoc-SPPS conditions (acidic cleavage and basic Fmoc deprotection) and its specific reactivity make it an invaluable tool in drug development, peptide-based therapeutics, and the creation of complex biomolecules.[1][5]

This document provides detailed application notes and experimental protocols for the incorporation of **Fmoc-Gly(allyl)-OH** into peptides and its subsequent use in bioconjugation via thiol-ene "click" chemistry.

Key Applications

- Peptide Synthesis: Serves as a building block for creating peptides with a site-specific reactive handle for further modification.[1]
- Drug Development: Facilitates the development of peptide-based drugs by enabling the attachment of various functionalities, such as polyethylene glycol (PEG), cytotoxic drugs, or imaging agents, to enhance therapeutic properties.[1][5]



- Bioconjugation: The allyl group allows for highly efficient and specific conjugation to other biomolecules or surfaces through reactions like the thiol-ene reaction.[2][6]
- Peptide Cyclization: The allyl group can be used in on-resin cyclization strategies to create more stable and conformationally constrained peptides.[3]

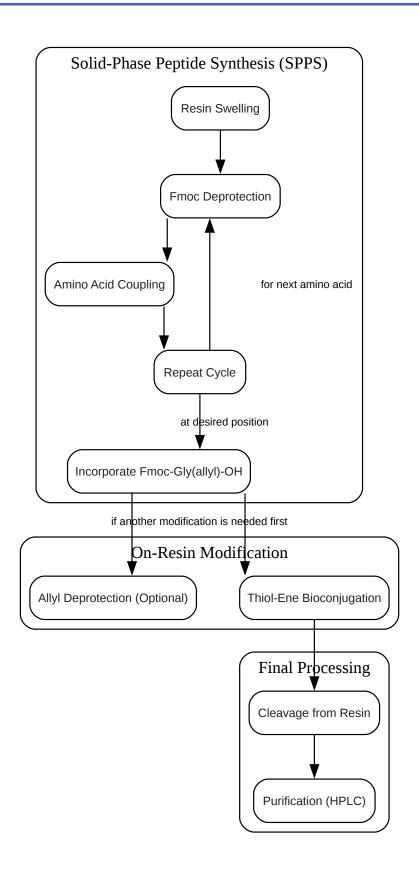
Chemical and Physical Properties

Property	- Value
Synonyms	Fmoc-L-2-allylglycine, (S)-2-(Fmoc-amino)-4- pentenoic acid
CAS Number	146549-21-5
Molecular Formula	C20H19NO4
Molecular Weight	337.37 g/mol
Appearance	White to off-white powder
Purity	≥98.0% (HPLC)
Storage Temperature	2-8°C

Experimental Workflows

The overall process for utilizing **Fmoc-Gly(allyl)-OH** in bioconjugation involves three main stages: solid-phase peptide synthesis, optional on-resin deprotection of the allyl group for other modifications, and the final bioconjugation step, typically a thiol-ene reaction.





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Caption: General workflow for SPPS incorporation of **Fmoc-Gly(allyl)-OH** and subsequent bioconjugation.

Quantitative Data

The efficiency of bioconjugation reactions is critical for producing high-quality products. The following table summarizes representative yields for the key steps involved in utilizing the allyl group for bioconjugation.

Reaction	Substrate	Reagents	Conditions	Yield (%)	Reference
Thiol-Ene Reaction	Glutathione + Allyl Alcohol	DPAP (photoinitiator)	UV irradiation, 20 min	91	[7]
Thiol-Ene Reaction	Peptide with Allyl-Gly	Thioacetic acid, DPAP, MAP	UV (365 nm), on-resin	High Conversion	[8]
Peptide Cyclization via Thiol-Ene	Linear Peptide with Lys(Alloc) and Cys	DPAP (photoinitiator)	UV, on-resin, DMF	24	[6]
Overall Yield (Vasopressin Analog)	Linear peptide with two Allyl-Gly residues	On-resin thiol-ene, cleavage, cyclization	N/A	22	[8]

Note: Yields are highly dependent on the peptide sequence, reaction scale, and specific conditions used.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Gly(allyl)-OH into a Peptide Sequence via SPPS

This protocol describes the manual coupling of **Fmoc-Gly(allyl)-OH** during standard Fmoc-based solid-phase peptide synthesis.



Materials:

- Pre-loaded resin (e.g., Rink Amide or Wang resin)
- Fmoc-Gly(allyl)-OH
- Other Fmoc-protected amino acids
- Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% piperidine in DMF
- · Washing solvent: Dichloromethane (DCM)
- Reaction vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[9]
 - Wash the resin thoroughly with DMF (5-7 times).

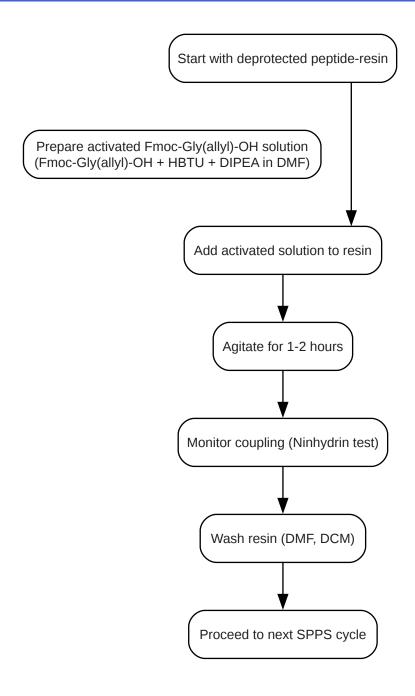
Methodological & Application





- · Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-Gly(allyl)-OH (3-5 equivalents relative to resin loading),
 HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
 [10]
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.





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Caption: Workflow for coupling Fmoc-Gly(allyl)-OH during SPPS.

Protocol 2: On-Resin Allyl Group Deprotection

This protocol is for the removal of the allyl protecting group while the peptide is still attached to the resin, which can be useful for subsequent on-resin modifications.

Materials:

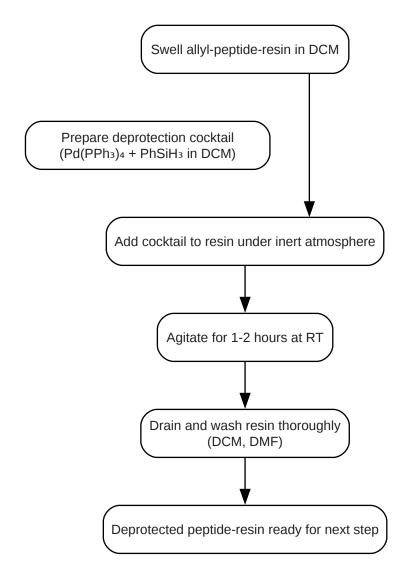


- Peptide-resin containing an allyl group
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Phenylsilane (PhSiH₃) or another scavenger like morpholine
- Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), anhydrous
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
- Deprotection Cocktail Preparation:
 - In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the allyl group) in anhydrous DCM.
 - Add the scavenger, such as phenylsilane (5-24 equivalents).
- Deprotection Reaction:
 - Add the deprotection cocktail to the swollen resin.
 - Agitate the mixture at room temperature for 1-2 hours. The reaction may be repeated to ensure complete deprotection.[1][11]
- Washing:
 - Drain the reaction mixture.
 - Wash the resin extensively with DCM (5-7 times), DMF (5-7 times), and finally DCM again to remove all traces of the palladium catalyst and scavenger.





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Caption: On-resin deprotection of the allyl group.

Protocol 3: On-Resin Thiol-Ene Bioconjugation

This "click" chemistry protocol describes the conjugation of a thiol-containing molecule to the allyl group of the peptide on the resin.

Materials:

- Peptide-resin containing an allyl group
- Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule thiol)

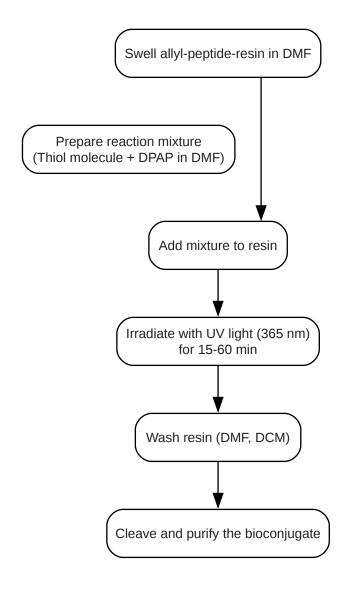


- Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP)
- Solvent: N,N-Dimethylformamide (DMF)
- UV lamp (365 nm)

Procedure:

- · Resin Preparation: Swell the peptide-resin in DMF.
- Reaction Mixture Preparation:
 - Dissolve the thiol-containing molecule (excess, e.g., 5-10 equivalents) and DPAP (0.1-0.5 equivalents) in DMF.
- Photochemical Reaction:
 - Add the reaction mixture to the swollen resin.
 - Irradiate the reaction vessel with a 365 nm UV lamp for 15-60 minutes at room temperature with gentle agitation.[8][12]
- · Washing:
 - Drain the reaction solution.
 - Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times) to remove unreacted reagents.
- Cleavage and Purification:
 - Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
 - Purify the crude product by reverse-phase HPLC.





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Caption: On-resin thiol-ene bioconjugation workflow.

Conclusion

Fmoc-Gly(allyl)-OH is a powerful tool for the synthesis of modified peptides for a wide range of applications in research and drug development. The allyl group provides a robust and orthogonal handle for bioconjugation, with the thiol-ene reaction being a particularly efficient method for peptide modification. The protocols outlined in this document provide a foundation for the successful incorporation and utilization of this versatile amino acid derivative.



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